molecular formula C13H18N2O2 B269129 N-isopropyl-3-(propionylamino)benzamide

N-isopropyl-3-(propionylamino)benzamide

Cat. No. B269129
M. Wt: 234.29 g/mol
InChI Key: CWYHWLFLWYJOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-(propionylamino)benzamide, also known as GW501516 or Cardarine, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s for the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. However, its potential as a performance-enhancing drug has also been recognized, leading to its ban by the World Anti-Doping Agency (WADA) in 2009.

Mechanism of Action

N-isopropyl-3-(propionylamino)benzamide acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which regulates gene expression involved in lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to an increase in energy expenditure and a decrease in fat accumulation.
Biochemical and Physiological Effects
In addition to its metabolic effects, N-isopropyl-3-(propionylamino)benzamide has also been shown to have anti-inflammatory and antioxidant properties. It has been demonstrated to reduce the expression of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-(propionylamino)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ. However, its potential as a performance-enhancing drug and its ban by WADA limit its use in human studies. In addition, its long half-life and potential for accumulation in tissues raise concerns about its safety and toxicity.

Future Directions

Future research on N-isopropyl-3-(propionylamino)benzamide should focus on its potential therapeutic applications in metabolic and cardiovascular diseases, including the optimization of dosing and administration regimens. Further studies are also needed to investigate its safety and toxicity, particularly with chronic use. Finally, the development of selective PPARδ agonists with improved safety profiles may provide new opportunities for drug development in this area.

Synthesis Methods

The synthesis of N-isopropyl-3-(propionylamino)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine to form 4-chloro-3-nitrobenzamide, which is then reduced to 4-chloro-3-aminobenzamide. The latter is reacted with propionyl chloride to yield N-isopropyl-3-(propionylamino)benzamide.

Scientific Research Applications

N-isopropyl-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. It has also been investigated for its cardioprotective effects, including the prevention of atherosclerosis and myocardial infarction.

properties

Product Name

N-isopropyl-3-(propionylamino)benzamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(propanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)15-11-7-5-6-10(8-11)13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

CWYHWLFLWYJOPW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.